Anatibant

Descripción general

Descripción

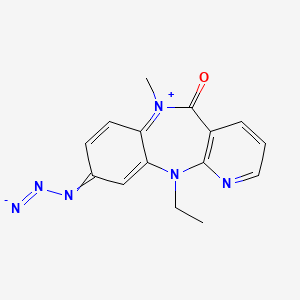

Anatibant es un antagonista selectivo, potente y de molécula pequeña del receptor de bradicinina B2. Se ha desarrollado para el tratamiento de la lesión cerebral traumática. This compound cruza la barrera hematoencefálica, reduce la formación de edema cerebral y mejora la función neurológica después de una lesión cerebral traumática experimental .

Métodos De Preparación

La síntesis de Anatibant implica múltiples pasos, incluida la formación de intermediarios clave y sus reacciones posteriores. La ruta sintética suele incluir los siguientes pasos:

Formación de la porción de quinolina: Esto implica la reacción de 2,4-dimetilquinolina con reactivos apropiados para formar la estructura de quinolina deseada.

Formación del enlace de sulfonamida: Luego, el intermedio de quinolina se hace reaccionar con un cloruro de sulfonilo para formar el enlace de sulfonamida.

Formación del anillo de pirrolidina: Luego, el intermedio de sulfonamida se hace reaccionar con un derivado de pirrolidina para formar el anillo de pirrolidina.

Formación del producto final: Luego, el intermedio de pirrolidina se hace reaccionar con un derivado de cloruro de benzoílo para formar el producto final, this compound.

Análisis De Reacciones Químicas

Anatibant experimenta varias reacciones químicas, que incluyen:

Oxidación: this compound puede experimentar reacciones de oxidación, normalmente en presencia de agentes oxidantes fuertes como el permanganato de potasio o el trióxido de cromo.

Reducción: this compound puede experimentar reacciones de reducción, normalmente en presencia de agentes reductores como el hidruro de litio y aluminio o el borohidruro de sodio.

Sustitución: this compound puede experimentar reacciones de sustitución, normalmente en presencia de nucleófilos como aminas o tioles.

Hidrólisis: This compound puede experimentar reacciones de hidrólisis, normalmente en presencia de ácidos o bases fuertes.

Aplicaciones Científicas De Investigación

Anatibant tiene varias aplicaciones de investigación científica, que incluyen:

Química: this compound se utiliza como compuesto modelo en el estudio de los antagonistas del receptor de bradicinina B2.

Biología: this compound se utiliza en el estudio de los efectos biológicos de los antagonistas del receptor de bradicinina B2, incluidos sus efectos sobre el edema cerebral y la función neurológica.

Medicina: this compound se está investigando por su posible uso en el tratamiento de la lesión cerebral traumática y otros trastornos neurológicos.

Industria: This compound se utiliza en el desarrollo de nuevos antagonistas del receptor de bradicinina B2 para diversas aplicaciones terapéuticas .

Mecanismo De Acción

Anatibant ejerce sus efectos al antagonizar selectivamente el receptor de bradicinina B2. Este receptor participa en la regulación de la permeabilidad vascular y la inflamación. Al bloquear este receptor, this compound reduce la formación de edema cerebral y mejora la función neurológica después de una lesión cerebral traumática. Los objetivos moleculares y las vías exactas involucradas en este proceso aún se están investigando .

Comparación Con Compuestos Similares

Anatibant es similar a otros antagonistas del receptor de bradicinina B2, como Fasitibant, FR173657, WIN64338, Bradyzide, CHEMBL442294 y JSM10292. this compound es único en su capacidad para cruzar la barrera hematoencefálica y sus potentes efectos para reducir el edema cerebral y mejorar la función neurológica después de una lesión cerebral traumática .

Propiedades

IUPAC Name |

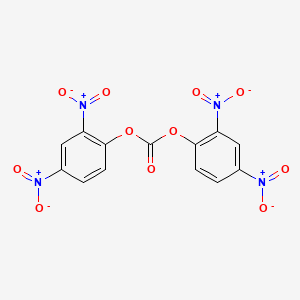

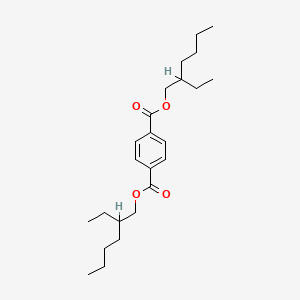

(2S)-N-[3-[(4-carbamimidoylbenzoyl)amino]propyl]-1-[2,4-dichloro-3-[(2,4-dimethylquinolin-8-yl)oxymethyl]phenyl]sulfonylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H36Cl2N6O5S/c1-20-18-21(2)41-31-24(20)6-3-8-28(31)47-19-25-26(35)13-14-29(30(25)36)48(45,46)42-17-4-7-27(42)34(44)40-16-5-15-39-33(43)23-11-9-22(10-12-23)32(37)38/h3,6,8-14,18,27H,4-5,7,15-17,19H2,1-2H3,(H3,37,38)(H,39,43)(H,40,44)/t27-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUHBBTKJWIBQMY-MHZLTWQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCCC4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NC2=C1C=CC=C2OCC3=C(C=CC(=C3Cl)S(=O)(=O)N4CCC[C@H]4C(=O)NCCCNC(=O)C5=CC=C(C=C5)C(=N)N)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H36Cl2N6O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40175160 | |

| Record name | Anatibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

711.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Anatibant is a new potent and selective non-peptide antagonist of the bradyknin B2 receptor. Anatibant crosses the blood brain barrier, reduces brain edema formation and brain damage, and improves neurological function following experimental traumatic brain injury. The underlying mechanisms are still not well understood. So far bradykinin B2 receptor-mediated neuroprotection was mainly explained by the reduction of vascular permeability and subsequent reduction of post-ischemic or post-traumatic brain edema. | |

| Record name | Anatibant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

209733-45-9 | |

| Record name | Anatibant [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0209733459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anatibant | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB05038 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Anatibant | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40175160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANATIBANT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CLO4JRD21F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.